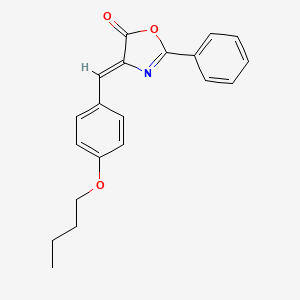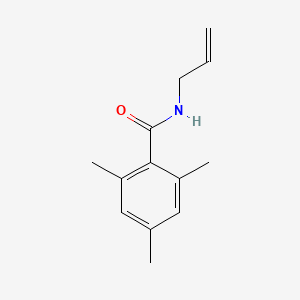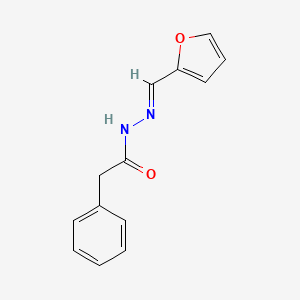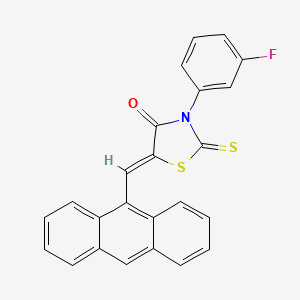![molecular formula C16H15ClN2O3 B11691425 3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11691425.png)
3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorobenzoyl and methylphenoxy groups suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of agrochemicals or as a material science component.
Mécanisme D'action
The mechanism of action of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorobenzoyl and methylphenoxy groups may enhance binding affinity to specific molecular targets, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3-Chlorobenzoyl)hydrazine: Shares the chlorobenzoyl group but lacks the methylphenoxy moiety.
2-(2-Methylphenoxy)acetic acid hydrazide: Contains the methylphenoxy group but lacks the chlorobenzoyl moiety.
Uniqueness
N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to the combination of both chlorobenzoyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its individual components.
Propriétés
Formule moléculaire |
C16H15ClN2O3 |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
3-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-2-3-8-14(11)22-10-15(20)18-19-16(21)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
UOMLPSYPLBJDRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![methyl 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691366.png)

![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11691376.png)
![1-[2-Imino-3-(4-methyl-benzyl)-2,3-dihydro-benzoimidazol-1-yl]-3-phenoxy-propan-2-ol](/img/structure/B11691378.png)

![(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11691388.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691398.png)


![ethyl 4-(5-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11691410.png)
![N-[(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B11691417.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11691423.png)
